molecular formula C23H23ClN2O3 B11310802 7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11310802
M. Wt: 410.9 g/mol
InChI Key: WMGBHQRLJYYYMU-UHFFFAOYSA-N
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Description

7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 7-chloro substituent: This step may involve a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the dimethylamino propyl group: This can be done through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dimethylamino propyl moiety.

    Addition of the 4-methylphenyl group: This step may involve a Friedel-Crafts alkylation reaction using an appropriate alkylating agent.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolysis products.

Scientific Research Applications

7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.

    Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Research: Researchers may study the compound’s interactions with biological systems to understand its potential effects and mechanisms of action.

    Industrial Applications: The compound could be used as an intermediate in the synthesis of other complex molecules or materials.

Mechanism of Action

The mechanism of action of 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar compounds to 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other chromeno[2,3-c]pyrrole derivatives with different substituents These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C23H23ClN2O3

Molecular Weight

410.9 g/mol

IUPAC Name

7-chloro-2-[3-(dimethylamino)propyl]-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H23ClN2O3/c1-14-5-7-15(8-6-14)20-19-21(27)17-13-16(24)9-10-18(17)29-22(19)23(28)26(20)12-4-11-25(2)3/h5-10,13,20H,4,11-12H2,1-3H3

InChI Key

WMGBHQRLJYYYMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C=C4)Cl

Origin of Product

United States

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